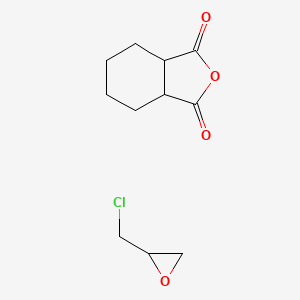
3a,4,5,6,7,7a-Hexahydroisobenzofuran-1,3-dione; 2-(chloromethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane is a polymeric compound formed by the reaction of 1,3-Isobenzofurandione, hexahydro- with (chloromethyl)oxirane. This compound is known for its unique chemical properties and is used in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane involves the reaction of 1,3-Isobenzofurandione, hexahydro- with (chloromethyl)oxirane under controlled conditions. The reaction typically requires a catalyst to facilitate the polymerization process. Industrial production methods often involve the use of high-pressure reactors and precise temperature control to ensure the desired polymer structure is achieved .
Analyse Chemischer Reaktionen
1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties .
Wirkmechanismus
The mechanism of action of 1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane involves its ability to form stable chemical bonds with other molecules. This polymer can interact with various molecular targets through covalent bonding, hydrogen bonding, and van der Waals forces. These interactions enable the polymer to exert its effects in different applications, such as enhancing the mechanical strength of materials or improving the stability of drug formulations .
Vergleich Mit ähnlichen Verbindungen
1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane can be compared with other similar compounds, such as:
1,2-Cyclohexanedicarboxylic anhydride: Known for its use in the production of plasticizers and resins.
Hexahydrophthalic anhydride: Commonly used in the manufacture of epoxy resins and coatings.
Araldite HT 907: A specific type of epoxy resin used in high-temperature applications .
The uniqueness of 1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane lies in its ability to form stable polymers with a wide range of applications, from industrial coatings to medical devices.
Eigenschaften
CAS-Nummer |
31095-87-1 |
|---|---|
Molekularformel |
C11H15ClO4 |
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;2-(chloromethyl)oxirane |
InChI |
InChI=1S/C8H10O3.C3H5ClO/c9-7-5-3-1-2-4-6(5)8(10)11-7;4-1-3-2-5-3/h5-6H,1-4H2;3H,1-2H2 |
InChI-Schlüssel |
ZFONJYDZKKEDSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C(=O)OC2=O.C1C(O1)CCl |
Verwandte CAS-Nummern |
31095-87-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



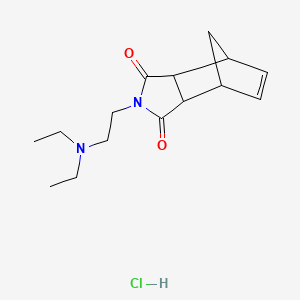

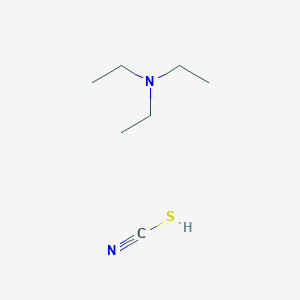
![methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14681734.png)
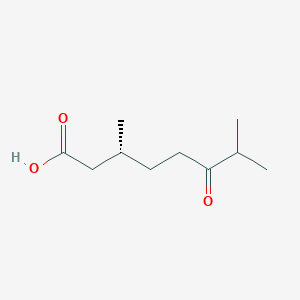
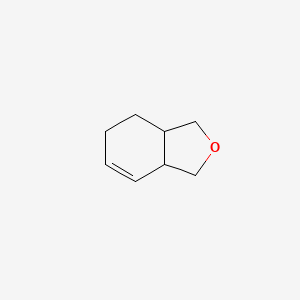
![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
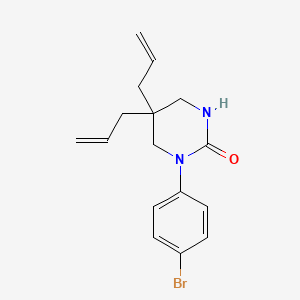

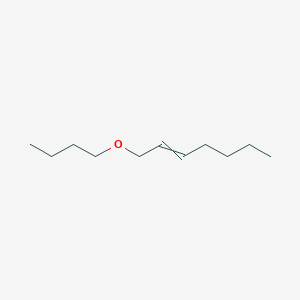

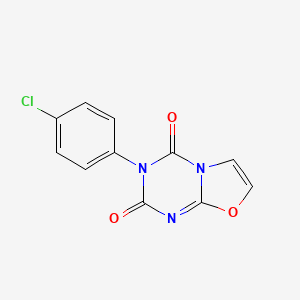
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)
